molecular formula C13H12BrN B1278021 N-Benzyl-3-bromoaniline CAS No. 213814-61-0

N-Benzyl-3-bromoaniline

Cat. No.: B1278021
CAS No.: 213814-61-0
M. Wt: 262.14 g/mol
InChI Key: NUZUUCXESJBUMX-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromoaniline is an organic compound with the molecular formula C13H12BrN It is a derivative of aniline, where the aniline nitrogen is bonded to a benzyl group and the aromatic ring is substituted with a bromine atom at the meta position

Scientific Research Applications

N-Benzyl-3-bromoaniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Materials Science: It is used in the preparation of materials with specific electronic or optical properties.

    Biological Research: It is studied for its potential biological activities and interactions with biomolecules.

Safety and Hazards

N-Benzyl-3-bromoaniline should be handled with care. Exposure to dust, fume, gas, mist, vapors, or spray should be avoided . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . The compound should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers The relevant papers for this compound include a comprehensive review of the methods and applications of aniline synthesis, which covers both classical and modern approaches . This paper provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . It also discusses the biological and industrial importance of anilines as intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromoaniline typically involves a multi-step process starting from benzene. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and advanced catalytic systems to improve yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyl group can influence the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-bromoaniline is unique due to the specific positioning of the bromine atom and the benzyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

N-benzyl-3-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZUUCXESJBUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433434
Record name N-Benzyl-3-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213814-61-0
Record name N-Benzyl-3-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo aniline (5 g, 29 mmol), benzaldehyde (3.24 ml, 32 mmol) and acetic acid (2.49 ml, 44 mmol) in dry tetrahydrofuran (50 ml) was stirred at room temperature for 3 hrs. Sodium borohydride (2.755 g, 73 mmol) was added and the reaction stirred at room temperature overnight. The reaction mixture was quenched with water (100 ml) and extracted with dichloromethane (3×100 ml). The organic extracts were combined, dried (magnesium sulphate) and concentrated in vacuo. HPLC retention time 7.7 min. Mass spectrum (ES+) m/z 263 (M+H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.755 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol or 2.0 mg, 0.01 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μl, 1.20 mmol), 3-bromoiodobenzene (128 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.4) afforded N-(3-bromophenyl)benzylamine (217 mg, 83% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Beletskaya, I. P.; Bessmertnykh, A. G.; Guilard, R. Synlett 1999, 1459-1461.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
128 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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